Product packaging for Armillaramide(Cat. No.:)

Armillaramide

Cat. No.: B1241524
M. Wt: 555.9 g/mol
InChI Key: IVBULNXGVIHEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Armillaramide is a novel sphingolipid of the ceramide class, first isolated from the fruiting bodies of the basidiomycete fungus Armillaria mellea . It has a defined molecular formula of C 34 H 69 NO 4 . Ceramides like this compound are recognized as important building blocks of plasma membranes in eukaryotic cells and are known to play critical roles in creating epidermal water permeability barriers, anchoring carbohydrates to cell surfaces, and participating in cellular signal transduction and antigen-antibody reactions . The discovery of this compound contributes to the growing interest in fungal sphingolipids, a class of compounds that has shown promising biological activities in scientific research, including reported antihepatotoxic, antitumor, and immunostimulatory properties in related molecules . This makes this compound a compound of interest for researchers investigating sphingolipid biochemistry, natural product pharmacology, and the molecular mechanisms of fungal metabolites. Researchers can utilize this compound for in vitro studies to further elucidate its specific mechanism of action and potential research applications. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic or therapeutic procedures, nor for human or personal use. RUO products are not subject to the regulatory evaluations required for clinical or in vitro diagnostic devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H69NO4 B1241524 Armillaramide

Properties

IUPAC Name

N-(1,3,4-trihydroxyoctadecan-2-yl)hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBULNXGVIHEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H69NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Armillaramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113 - 117 °C
Record name Armillaramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Discovery, Isolation, and Characterization of Armillaramide

Historical Context of Armillaramide Isolation from Armillaria mellea Fruiting Bodies

This compound, a novel sphingolipid, was first isolated from the fruiting bodies of the basidiomycete fungus Armillaria mellea. researchgate.netnih.gov This discovery was part of broader investigations into the chemical constituents of fungi, which are known to be a rich source of bioactive natural products. researchgate.netresearchgate.net Specifically, the research that led to the identification of this compound was conducted by scientists at the Chinese Academy of Sciences in Kunming, who were studying the metabolic products of higher fungi in the Yunnan Province of China. researchgate.net The isolation of this compound was reported in 2001. academicjournals.orgnih.govnp-mrd.org

The fungus Armillaria mellea, commonly known as the honey mushroom, has a long history of use in traditional medicine and as an edible mushroom, particularly in Europe and Asia. researchgate.net This has made it a subject of scientific interest, leading to the investigation of its chemical composition and potential pharmacological activities. researchgate.netibe.edu.pl Prior to the discovery of this compound, various other compounds had been isolated from A. mellea, including sesquiterpene aryl esters, indole (B1671886) compounds, and triterpenes. academicjournals.orgibe.edu.plwikipedia.org The identification of this compound, a phytosphingosine-type ceramide, added to the known chemical diversity of this fungus and highlighted the presence of sphingolipids, a class of compounds that were gaining attention for their potential biological activities. researchgate.netibe.edu.pl

The isolation of this compound was significant as it represented a new C18-phytosphingosine ceramide containing a non-hydroxy fatty acid from a fungal source. researchgate.netnih.gov Its structure was established as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol. researchgate.netnih.govkib.ac.cn This discovery contributed to the growing body of knowledge on fungal sphingolipids and has since been cited in numerous studies on the chemical constituents and biological properties of Armillaria mellea. nih.govibe.edu.pl

Methodologies for Natural Product Isolation Applied to this compound

The isolation of this compound from the fruiting bodies of Armillaria mellea involves a series of standard techniques for natural product extraction and purification.

The initial step in the isolation of this compound involves the extraction of the fungal material using organic solvents. The dried and pulverized fruiting bodies of Armillaria mellea are subjected to extraction with a solvent capable of dissolving lipids and other moderately polar compounds. In the primary report of its isolation, an ethyl acetate (B1210297) (AcOEt) extract of the fruiting bodies was the source from which this compound was purified. researchgate.net

Solvent extraction is a common first step in the separation of natural products. redalyc.org The choice of solvent is crucial and is based on the polarity of the target compound. For ceramides (B1148491) like this compound, moderately polar solvents are effective. The general process often involves repeated extractions to ensure a comprehensive recovery of the desired compounds from the fungal matrix. google.com Following extraction, the resulting solution is typically concentrated under reduced pressure to yield a crude extract. google.com

Table 1: General Solvent Extraction Parameters

Parameter Description
Starting Material Dried and powdered fruiting bodies of Armillaria mellea
Extraction Solvent Ethyl acetate (AcOEt) or other suitable organic solvents (e.g., ethanol, methanol) researchgate.netgoogle.comnih.gov
Extraction Method Maceration, Soxhlet extraction, or ultrasonic-assisted extraction google.com
Post-Extraction Filtration to remove solid fungal material, followed by concentration of the filtrate under reduced pressure google.com

Following solvent extraction, the crude extract containing a mixture of compounds is subjected to chromatographic techniques to isolate this compound. cannalib.eu Column chromatography using silica (B1680970) gel is a primary method for the purification of ceramides from natural sources. researchgate.net

The crude extract is typically loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. This allows for the separation of compounds based on their affinity for the stationary phase (silica gel) and the mobile phase (the solvent system). Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

Further purification may be achieved using preparative High-Performance Liquid Chromatography (HPLC). researchgate.net HPLC offers higher resolution and is used to separate compounds that are structurally very similar, yielding the pure compound. google.com.pg

Table 2: Chromatographic Purification Steps for this compound

Stage Technique Stationary Phase Mobile Phase (Eluent)
Initial Fractionation Silica Gel Column Chromatography Silica Gel Gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate, chloroform-methanol) researchgate.net
Final Purification Preparative HPLC Reversed-phase (e.g., C18) or Normal-phase Isocratic or gradient elution with solvent systems like methanol/water or acetonitrile/water researchgate.net

Solvent Extraction Techniques

Spectroscopic and Chemical Methods for Structural Elucidation of this compound

The precise chemical structure of this compound was determined through a combination of modern spectroscopic techniques and chemical methods. researchgate.netnih.gov

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. aocs.orgyoutube.com For this compound, various NMR experiments were crucial in establishing its structure. researchgate.net

¹H NMR (Proton NMR) : This technique provides information about the different types of protons in the molecule and their chemical environments. For this compound, the ¹H NMR spectrum showed characteristic signals for a phytosphingosine-type sphingolipid, including a triplet at 2.22 ppm corresponding to the methylene (B1212753) protons adjacent to the amide carbonyl. researchgate.net

¹³C NMR (Carbon-13 NMR) : This provides information about the different types of carbon atoms. The ¹³C NMR spectrum of this compound displayed a signal at 174.2 ppm, characteristic of an amide carbonyl (CONH). It also showed signals for methine carbons in a double bond (134.2 and 128.8 ppm), two methine carbons attached to heteroatoms (54.7 ppm for CHNH and 74.4 ppm for CHOH), and a methylene carbon attached to a hydroxyl group (62.4 ppm for CH₂OH). researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) : This experiment helps in distinguishing between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HMQC, HMBC) : These two-dimensional techniques are used to establish the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds, which is essential for piecing together the molecular structure. researchgate.net

Table 3: Key ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (ppm)
CONH 174.2
C=C (methine) 134.2, 128.8
CHNH 54.7
CHOH 74.4
CH₂OH 62.4

Data from a study on sphingolipids with similar structural features. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. illinois.edu

High-Resolution Mass Spectrometry (HRMS) , often coupled with Electrospray Ionization (ESI) (LC-ESI-HRMS), provides a highly accurate mass measurement of the molecular ion. researchgate.netfigshare.comdntb.gov.ua This allows for the determination of the molecular formula of this compound, which is C₃₄H₆₉NO₄. cymitquimica.com

Fragmentation analysis within the mass spectrometer can provide further structural information. The way the molecule breaks apart can give clues about its functional groups and the arrangement of its atoms. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze fatty acid components after chemical degradation of the ceramide. researchgate.net

The combination of detailed NMR data and accurate mass spectrometry measurements allowed for the unambiguous determination of the structure of this compound as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol. researchgate.netnih.gov

Stereochemical Assignments

The definitive three-dimensional structure of this compound, a phytosphingosine-type ceramide isolated from the fungus Armillaria mellea, was determined through a combination of spectroscopic and chemical methodologies. The established absolute configuration of this compound is (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol. researchgate.netnih.govkib.ac.cn This assignment delineates the specific spatial arrangement of the atoms at the three chiral centers within the phytosphingosine (B30862) backbone of the molecule.

The stereochemical elucidation relies on the analysis of nuclear magnetic resonance (NMR) spectroscopy data and the comparison with known compounds. The relative stereochemistry of similar phytosphingosine ceramides is often deduced from the coupling constants and chemical shifts of the protons attached to the chiral carbons in the ¹H NMR spectrum. researchgate.net For this compound, the specific configuration was assigned as 2S, 3S, 4R, which is a common stereochemical arrangement found in phytosphingosines derived from various natural sources. researchgate.netresearchgate.net

The determination of the absolute configuration of ceramides often involves sophisticated techniques such as the comparison of experimental and calculated electronic circular dichroism (ECD) data. researchgate.net However, for this compound itself, the primary literature credits spectroscopic and chemical methods for the stereochemical assignment. researchgate.netnih.govkib.ac.cn The established (2S,3S,4R) configuration is crucial for understanding its biological activity and its interactions with other molecules.

Table 1: Stereochemical Data for this compound

AttributeDescriptionSource(s)
Systematic Name (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol researchgate.netnih.gov
Stereocenters C-2, C-3, C-4 researchgate.net
Configuration 2S, 3S, 4R researchgate.netnih.govkib.ac.cn
Determination Methods Spectroscopic and chemical methods researchgate.netnih.govkib.ac.cn

Biosynthetic Pathways of Armillaramide

Identification of Armillaramide as a Phytosphingosine (B30862) Ceramide

This compound was first isolated from the fruiting bodies of the basidiomycete fungus Armillaria mellea. researchgate.netnih.gov Through spectroscopic and chemical analysis, its structure was identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol. researchgate.netnih.govresearchgate.net This established this compound as a novel C18-phytosphingosine ceramide containing a non-hydroxy fatty acid. researchgate.netnih.gov The isolation of this compound was a notable discovery, as it was suggested to be the first instance of a ceramide being isolated from a higher fungus. researchgate.net

The core structure of this compound consists of a phytosphingosine long-chain base. researchgate.netresearchgate.net Phytosphingosine is a trihydroxylated long-chain base (LCB), specifically 4-hydroxy-sphinganine, which is a common component of sphingolipids in fungi and plants. researchgate.nettandfonline.com In this compound, this phytosphingosine backbone is N-acylated with hexadecanoic acid (palmitic acid). researchgate.netresearchgate.net This places this compound squarely within the ceramide class of sphingolipids, which are fundamentally composed of a sphingoid base linked to a fatty acid via an amide bond. tandfonline.comontosight.ai

Table 1: Chemical Identification of this compound

Property Details
Systematic Name (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol nih.govontosight.ai
Common Synonyms N-Palmitoyl Phytosphingosine, C16 Phytoceramide (t18:0/16:0) caymanchem.comcymitquimica.com
Chemical Formula C₃₄H₆₉NO₄ caymanchem.comcymitquimica.com
Molecular Weight 555.9 g/mol caymanchem.com
Class Sphingolipid, Phytosphingosine Ceramide researchgate.netnih.govontosight.ai
Natural Source Fruiting bodies of Armillaria mellea researchgate.netnih.govresearchgate.net

| Core Components | C18-Phytosphingosine (long-chain base), Hexadecanoic acid (fatty acid) researchgate.net |

Enzymatic Precursors and Proposed Biosynthetic Routes for Sphingolipids in Fungi

The biosynthesis of sphingolipids, including phytosphingosine ceramides (B1148491) like this compound, is a conserved process in fungi that occurs primarily in the endoplasmic reticulum. tandfonline.comlibretexts.org The pathway begins with simple precursors and involves a series of enzymatic reactions to build the complex lipid structure. tandfonline.com

The de novo synthesis of the sphingoid long-chain base initiates with the condensation of L-serine and palmitoyl-CoA. libretexts.orgfrontiersin.org This key regulatory step is catalyzed by the enzyme serine palmitoyltransferase (SPT) , which requires pyridoxal (B1214274) 5'-phosphate as a cofactor. libretexts.orgtandfonline.com The product of this reaction is 3-ketodihydrosphingosine (also known as 3-ketosphinganine). tandfonline.comfrontiersin.org

Following its synthesis, 3-ketodihydrosphingosine is rapidly reduced to dihydrosphingosine (sphinganine) by the action of 3-ketodihydrosphingosine reductase . tandfonline.com In fungi and plants, this dihydrosphingosine can undergo further modification to become phytosphingosine. tandfonline.complos.org This critical step involves the introduction of a hydroxyl group at the C-4 position of the dihydrosphingosine backbone, a reaction catalyzed by sphingolipid C4-hydroxylase (also known as dihydrosphingosine C4-hydroxylase). tandfonline.comfrontiersin.orgfrontiersin.org The resulting molecule is phytosphingosine, the characteristic long-chain base of this compound. researchgate.nettandfonline.com

The final step in the formation of this compound is the N-acylation of the phytosphingosine base. frontiersin.org An enzyme from the ceramide synthase family catalyzes the attachment of a fatty acid, in this case, a C16 fatty acid (palmitic acid), from its activated form, palmitoyl-CoA. tandfonline.comfrontiersin.org This reaction forms the amide bond that defines the molecule as a ceramide. tandfonline.com

Table 2: Proposed Biosynthetic Pathway for this compound

Step Precursor(s) Enzyme Product Description
1 L-serine, Palmitoyl-CoA Serine Palmitoyltransferase (SPT) 3-Ketodihydrosphingosine The initial and rate-limiting step in sphingolipid biosynthesis. libretexts.orgtandfonline.com
2 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Reductase Dihydrosphingosine (Sphinganine) Reduction of the keto group to a hydroxyl group. tandfonline.com
3 Dihydrosphingosine Sphingolipid C4-hydroxylase Phytosphingosine Hydroxylation at the C-4 position, a key step in fungi. frontiersin.orgplos.org

| 4 | Phytosphingosine, Hexadecanoyl-CoA (Palmitoyl-CoA) | Ceramide Synthase | this compound (Phytoceramide) | N-acylation of the long-chain base to form the final ceramide. tandfonline.comfrontiersin.org |

Genetic Determinants and Regulatory Mechanisms of Biosynthesis in Armillaria mellea (General Perspective)

While the specific genes responsible for this compound biosynthesis in Armillaria mellea have not been explicitly detailed in the literature, insights can be drawn from genomic and proteomic studies of this fungus and general principles of fungal secondary metabolism. acs.orgnih.gov

Armillaria mellea possesses a substantial genome, estimated at 58.35 Mb and containing approximately 14,473 predicted gene models. acs.orgnih.gov Proteomic analyses have successfully identified hundreds of proteins, revealing a rich arsenal (B13267) of enzymes, including those for carbohydrate degradation and secondary metabolism. acs.orgmdpi.com In fungi, genes encoding the enzymes for a specific biosynthetic pathway are often physically linked together in what is known as a biosynthetic gene cluster (BGC). mdpi.commdpi.com These clusters typically include the core scaffolding enzyme (like a polyketide synthase or nonribosomal peptide synthetase) along with genes for tailoring enzymes (e.g., hydroxylases, reductases, transferases) that modify the core structure to produce the final natural product. mdpi.commdpi.com It is highly probable that the genes for serine palmitoyltransferase, 3-ketodihydrosphingosine reductase, sphingolipid C4-hydroxylase, and the specific ceramide synthase involved in this compound production are located in such a cluster within the A. mellea genome.

The regulation of these BGCs is complex. It can be controlled by pathway-specific transcription factors, whose own genes are often located within the cluster, and by broader, global regulators that respond to environmental and developmental cues. apsnet.org Studies on A. mellea have shown that gene expression, including that of secondary metabolite pathways, is altered in response to various stimuli, such as oxidative stress or symbiotic interactions with other organisms. mdpi.comfrontiersin.org For example, research into the biosynthesis of melleolides in A. mellea revealed an unprecedented five-fold redundancy of halogenase enzymes within the BGC, suggesting a robust genetic mechanism to ensure the production of these metabolites. nih.govnih.gov This highlights the potential for complex genetic architecture and regulation governing the synthesis of natural products like this compound in this fungus.

Table 3: Genomic and Proteomic Data for Armillaria mellea

Feature Finding Significance
Genome Size ~58.35 Mb nih.gov Provides the complete genetic blueprint for identifying biosynthetic pathways.
Gene Models ~14,473 nih.gov Includes the full complement of enzymes available to the fungus.
Proteome >900 proteins identified via mass spectrometry acs.orgnih.gov Confirms the expression of numerous enzymes, including those for secondary metabolism. mdpi.com
Secondary Metabolism Identification of proteins corresponding to putative secondary metabolite clusters. mdpi.com Supports the hypothesis that this compound is produced via a dedicated biosynthetic gene cluster.

| Gene Regulation | Differential gene expression observed under oxidative stress and during symbiotic interactions. mdpi.comfrontiersin.org | Suggests that this compound production may be tightly regulated by environmental or physiological signals. |

In vitro and In vivo Biosynthetic Pathway Elucidation Methodologies

Elucidating the biosynthetic pathway of a fungal natural product like this compound involves a combination of genetic, biochemical, and analytical techniques. These methodologies are designed to identify the genes, characterize the enzymes, and trace the flow of precursors into the final molecule.

In vivo approaches often begin with the identification of the putative biosynthetic gene cluster using bioinformatics tools to scan the fungal genome. mdpi.com Once a candidate cluster is found, its function can be confirmed through genetic manipulation of the host organism. This includes:

Gene Deletion/Knockout: Deleting a specific gene in the cluster and observing the loss of product formation or the accumulation of a biosynthetic intermediate. rsc.org

Heterologous Expression: A powerful technique where the entire gene cluster, or subsets of genes, are cloned and expressed in a well-characterized heterologous host, such as Escherichia coli or another fungus like Aspergillus oryzae. rsc.orgresearchgate.net Successful production of the target compound in the new host confirms the function of the cloned genes. rsc.org

In vitro methods are essential for confirming the precise function of each enzyme in the pathway. researchgate.netresearchgate.net This typically involves:

Heterologous expression of a single gene from the cluster in a host like E. coli. nih.gov

Purification of the resulting enzyme. nih.gov

Performing enzymatic assays by providing the purified enzyme with its hypothesized substrate(s) and cofactors. researchgate.net

Analyzing the reaction products using analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzyme's catalytic activity. mdpi.com

Tracing the origin of the atoms in the final molecule can be achieved using stable isotope labeling studies. The fungus is fed with precursors (e.g., ¹³C-labeled serine or palmitic acid), and the incorporation of the isotopic label into the final product is tracked by mass spectrometry, providing definitive proof of the biosynthetic route.

Table 4: Methodologies for Elucidating Biosynthetic Pathways

Methodology Description Application Example
Genome Mining Using bioinformatics to search sequenced genomes for biosynthetic gene clusters (BGCs). mdpi.com Identifying the putative this compound BGC in the A. mellea genome.
Heterologous Expression Moving a gene or an entire BGC from the native organism to a host for production and analysis. rsc.orgresearchgate.net Expressing the this compound BGC in Aspergillus oryzae to confirm its role and produce the compound.
Gene Knockout Creating targeted deletions of genes within the native organism to observe the effect on metabolite production. rsc.org Deleting the sphingolipid C4-hydroxylase gene in A. mellea to see if this compound production ceases and dihydrosphingosine-ceramide accumulates.
In Vitro Enzyme Assays Purifying an individual enzyme and testing its function with specific substrates in a test tube. nih.govresearchgate.net Confirming the activity of the ceramide synthase by reacting purified enzyme with phytosphingosine and palmitoyl-CoA.

| Metabolomic Analysis | Using techniques like LC-MS to profile and compare the metabolites of wild-type and mutant fungal strains. mdpi.com | Comparing the metabolite profile of a wild-type A. mellea with a gene-knockout mutant to identify accumulated intermediates. |

Chemical Synthesis and Analog Design of Armillaramide

Strategic Approaches to the Total Synthesis of Complex Natural Products

The total synthesis of a complex natural product is a rigorous undertaking that showcases the capabilities of modern organic chemistry. It requires a carefully devised strategy to construct the target molecule from simpler, often commercially available starting materials.

Retrosynthetic Analysis for Armillaramide Scaffolds

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into a series of progressively simpler precursor structures. bibliotekanauki.pldeanfrancispress.com This process involves mentally breaking bonds (disconnections) that correspond to known and reliable chemical reactions, leading back to viable starting materials. bibliotekanauki.plijciar.com

For the this compound scaffold, which is a phytosphingosine-type ceramide, the analysis begins with its core structure: (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol. researchgate.net A primary and logical disconnection is the amide bond, a robust and well-understood functional group. This disconnection yields two key synthons:

A phytosphingosine (B30862) backbone: (2S,3S,4R)-2-amino-octadecane-1,3,4-triol.

A long-chain fatty acid: Hexadecanoic acid (palmitic acid).

The hexadecanoic acid is commercially available. The main synthetic challenge, therefore, lies in the stereocontrolled synthesis of the phytosphingosine backbone. Further retrosynthetic analysis of this amino-triol backbone would involve disconnections of carbon-carbon bonds to simplify the 18-carbon chain and strategic placement of functional groups to control the stereochemistry at the C2, C3, and C4 positions.

Stereo- and Regioselective Synthesis Methodologies

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) and ensuring reactions occur at the correct position on a molecule (regiochemistry) are paramount in natural product synthesis. The synthesis of this compound requires precise control to establish the (2S,3S,4R) configuration. researchgate.net

Stereoselective Methodologies: The creation of chiral centers is a central theme in modern synthesis. rsc.org For the vicinal diol (at C3 and C4) and the amino alcohol (at C2 and C3) moieties in the this compound backbone, several powerful stereoselective methods are applicable. For instance, the Sharpless asymmetric dihydroxylation could be employed to install the two adjacent hydroxyl groups onto an alkene precursor with high enantioselectivity. nih.gov Similarly, transition metal-catalyzed asymmetric alkylation of enolates is a proven strategy for constructing sterically congested carbon stereocenters. caltech.edu Intramolecular acyl transfer reactions have also emerged as a novel strategy for the atropselective synthesis of certain amide bonds, highlighting the ongoing innovation in stereocontrol. rsc.org

Regioselective Methodologies: Regioselectivity ensures that functional groups are introduced or modified at the desired position. In a poly-functionalized molecule like the this compound backbone, protecting groups are often necessary to mask certain reactive sites (like hydroxyl or amino groups) while chemical transformations are performed elsewhere. The development of regioselective reactions, such as the iron-catalyzed hydrocarboxylation of alkenes to give specific α-aryl carboxylic acids, demonstrates the power of catalyst control in directing reaction outcomes. organic-chemistry.org Similar principles can be applied to differentiate the various hydroxyl groups in the phytosphingosine backbone for selective modification. Methods for the regioselective construction of heterocyclic systems, though different in structure, rely on the same fundamental principles of controlling reactivity. rsc.orgpolyu.edu.hknih.gov

Synthetic Strategy Description Relevance to this compound Synthesis Reference
Retrosynthesis A technique for deconstructing a target molecule into simpler precursors to plan a synthesis.Breaking the amide bond to yield a phytosphingosine backbone and hexadecanoic acid. bibliotekanauki.pldeanfrancispress.com
Amide Bond Formation Coupling of an amine and a carboxylic acid to form an amide.The final step in joining the phytosphingosine backbone with the fatty acid chain. researchgate.net
Asymmetric Dihydroxylation A method to convert an alkene into a chiral diol with high stereoselectivity.Could be used to establish the C3 and C4 stereocenters of the phytosphingosine core. nih.gov
Catalytic Asymmetric Alkylation Use of a chiral catalyst to add an alkyl group to a molecule, creating a new stereocenter.A potential method for building the carbon chain of the backbone with stereocontrol. caltech.edu

Synthesis of this compound Derivatives and Analogues for Research Purposes

While the total synthesis of a natural product is a significant achievement, the ability to generate analogs is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic leads.

Rational Design Principles for Analog Generation

Rational design involves making deliberate, structure-based modifications to a lead compound to improve its properties, such as efficacy, selectivity, or metabolic stability. nih.govresearchgate.net This process often leverages computational modeling and a deep understanding of the biological target. nih.gov

For this compound, a rational design strategy could involve several modifications:

Varying the N-Acyl Chain: The length, degree of saturation, and presence of functional groups (e.g., hydroxyl groups, double bonds) on the fatty acid chain could be systematically altered. This is a common strategy in sphingolipid research.

Modifying the Sphingoid Base: The hydroxyl groups on the phytosphingosine backbone could be removed, inverted, or replaced with other functional groups like fluorine to probe their importance in biological interactions. The length of the sphingoid base itself could also be shortened or extended.

Stereochemical Analogs: Synthesizing other diastereomers of this compound would be critical in determining the importance of the natural (2S,3S,4R) configuration for its activity.

The goal of these modifications is to create a library of related compounds whose differential activities can be mapped to their structural changes, providing insight into their mechanism of action. nih.gov

High-Throughput Synthesis and Combinatorial Chemistry Approaches

To explore the SAR of this compound efficiently, a large number of analogs must be synthesized and tested. High-throughput synthesis and combinatorial chemistry are technologies designed to accelerate this process by producing large libraries of compounds in parallel. tue.nl These approaches utilize automated and robotic systems to perform repetitive synthetic steps, purifications, and analyses. axcelead-us.comarxiv.org

A combinatorial approach to this compound analogs could involve:

Solid-Phase or Parallel Synthesis: The phytosphingosine backbone could be attached to a solid support or synthesized in a parallel reactor array.

Library Generation: A diverse collection of carboxylic acids (the "R" groups) could then be coupled to the amino group of the backbone in separate reaction vessels, generating a library of hundreds or thousands of distinct this compound analogs. mdpi.com

High-Throughput Screening: The resulting library of compounds would then be subjected to high-throughput screening to identify hits with desired biological activities.

This combination of parallel synthesis and automated screening dramatically accelerates the discovery process, enabling a much broader exploration of chemical space than traditional, one-by-one synthesis would allow. mit.edu

Mechanistic Investigations of Armillaramide S Biological Activities

Cellular and Molecular Targets of Armillaramide

This compound's influence on fundamental cellular processes, including lipid metabolism and apoptosis, has been a key area of study. Its structural similarity to endogenous ceramides (B1148491) suggests a role in signaling pathways where these lipids are central players.

This compound, as a lipid-like molecule, is implicated in the intricate network of lipid metabolism. researchgate.net While specific pathways are still under investigation, its role is thought to be linked to maintaining the stability of cell membrane structures. researchgate.net The metabolism of lipids involves complex signaling pathways, including those regulated by peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and sterol regulatory element-binding proteins (SREBPs), which collectively manage the balance of lipids within cells. creative-diagnostics.com The main pathways include the exogenous pathway for dietary lipids, the endogenous pathway for liver-synthesized lipids, and reverse cholesterol transport. nih.gov

Lipid metabolism encompasses several key processes:

Lipolysis: The breakdown of triglycerides into glycerol (B35011) and free fatty acids. lumenlearning.com

Fatty Acid Oxidation (Beta-Oxidation): The conversion of fatty acids into acetyl-CoA. lumenlearning.com

De Novo Lipogenesis: The synthesis of fatty acids and their subsequent esterification into triglycerides. lumenlearning.com

Ketogenesis: The production of ketone bodies from acetyl-CoA. lumenlearning.com

Cholesterol Synthesis: The creation of cholesterol. lumenlearning.com

This compound is involved in apoptotic (programmed cell death) signaling pathways. researchgate.net This is consistent with the known function of ceramides, which are key mediators in both intrinsic and extrinsic apoptotic pathways. mdpi.com The process of apoptosis is critical for removing damaged or unwanted cells and is often dysregulated in diseases like cancer.

The apoptotic cascade involves a series of events, often initiated by the release of cytochrome c from the mitochondria. mdpi.comjmb.or.kr This release triggers the activation of a family of cysteine proteases known as caspases. abeomics.com Initiator caspases (e.g., caspase-8, -9) activate effector caspases (e.g., caspase-3, -6, -7), which then cleave various cellular proteins, leading to the dismantling of the cell. abeomics.com Exogenous ceramides have been shown to induce apoptosis, and many anticancer drugs function by generating ceramides within the cell. mdpi.com

This compound has been identified as a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription. researchgate.netnumberanalytics.com Topoisomerase inhibitors represent a significant class of anticancer drugs. numberanalytics.com These enzymes resolve topological stress in DNA by creating transient single- or double-strand breaks. numberanalytics.com

By inhibiting topoisomerase I, this compound prevents the religation of single-strand DNA breaks, leading to an accumulation of DNA damage and ultimately, cell death. numberanalytics.comlecturio.com This mechanism is a hallmark of several established chemotherapeutic agents. lecturio.com

Table 1: Known Topoisomerase I Inhibitors

Inhibitor Name Information
Camptothecin (B557342) (CPT) A specific inhibitor of DNA topoisomerase I with an IC50 of 0.68 μM in a cell-free assay. selleckchem.com
Irinotecan HCl Trihydrate A topoisomerase I inhibitor with IC50 of 15.8 and 5.17 μM for LoVo and HT-29 cells, respectively. selleckchem.com
Topotecan An antineoplastic agent that inhibits DNA topoisomerases. selleckchem.com
Exatecan (DX-8951) A water-soluble derivative of camptothecin that acts as an inhibitor of DNA topoisomerase I with an IC50 value of 1.906 μM. selleckchem.com

Involvement in Apoptotic Signaling Cascades

Enzymatic Modulation and Inhibition Studies

Beyond its direct cellular targets, research has also explored this compound's ability to modulate the activity of specific enzymes, which is a common mechanism for therapeutic intervention.

Extracts from Armillaria mellea, the fungus from which this compound is isolated, have demonstrated an inhibitory effect on xanthine (B1682287) oxidase (XOD) activity. worldscientific.com XOD is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. um.es

Modulating XOD activity has therapeutic implications for conditions associated with high uric acid levels, such as gout, and for mitigating oxidative stress, as the enzyme can produce reactive oxygen species (ROS). um.esnumberanalytics.com Studies have shown that increased XOD activity is linked to conditions like obesity and type 2 diabetes. nih.govresearchgate.net While extracts have shown this inhibitory potential, further studies are needed to confirm that this compound is the specific compound responsible for this effect. worldscientific.com

To understand the full spectrum of this compound's enzymatic interactions, broader profiling methodologies are employed. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to discover and characterize enzyme inhibitors directly in complex biological systems. annualreviews.orgnih.gov

ABPP utilizes activity-based probes (ABPs) that covalently bind to the active sites of enzymes. biorxiv.orgfrontiersin.org This allows for the assessment of an inhibitor's potency and selectivity against numerous enzymes simultaneously in their native environment. annualreviews.org Competitive ABPP, where a candidate inhibitor competes with an ABP for binding to an enzyme, is particularly useful for screening and identifying novel enzyme-inhibitor interactions. annualreviews.org These methods provide a comprehensive view of a compound's target engagement and potential off-target effects. biorxiv.orgfrontiersin.org

Table 2: Chemical Compounds Mentioned

Compound Name
Acetyl-CoA
Allopurinol
This compound
Belotecan
Camptothecin
Cholesterol
Cytochrome c
Exatecan
Febuxostat
Glycerol
Hypoxanthine
Irinotecan
Topotecan
Triglycerides
Uric acid

This compound's Role in Xanthine Oxidase (XOD) Activity Modulation

In Vitro Cellular Models for Mechanistic Elucidation (Excluding Clinical Human Data)

The use of in vitro cellular models is a cornerstone for elucidating the mechanisms of action of novel chemical compounds. researchgate.net These systems, which include established cell lines, allow for controlled and reproducible experiments to determine a compound's potential bioactivity.

Cell Line-Based Assays for Activity Evaluation

Cell line-based assays are fundamental tools for evaluating the cytotoxic or antiproliferative effects of a compound. ergo-project.eu While other metabolites isolated from Armillaria species, such as sesquiterpene aryl esters and the compound armillarikin, have demonstrated cytotoxicity against various cancer cell lines, published research specifically detailing the evaluation of this compound in such assays is not available. researchgate.netergo-project.eu

One review mentions that this compound possesses "certain biological activities," but does not provide specific data from cell line-based assays. researchgate.net Consequently, there is no available data on parameters such as IC₅₀ (half-maximal inhibitory concentration) values for this compound against any specific cell lines.

Table 1: Summary of Cell Line-Based Assay Data for this compound (Note: Data not available in the reviewed scientific literature)

Cell Line Assay Type Endpoint Measured Result (e.g., IC₅₀)

Molecular Biology Techniques for Pathway Analysis (e.g., Gene Expression, Protein Analysis)

Molecular biology techniques are critical for moving beyond cellular effects to understand the specific pathways a compound modulates. worldscientific.com These methods can include gene expression profiling (e.g., qPCR, RNA-seq) and protein analysis to identify molecular targets and signaling cascades. worldscientific.com

Although this compound is classified as a ceramide, a type of molecule generally involved in apoptosis and lipid metabolism pathways, there are no specific studies that have employed molecular biology techniques to analyze its direct impact on gene or protein expression in any non-human model system. researchgate.net Research on Armillaria mellea has involved molecular docking and the analysis of transporter proteins for other compounds, but similar analyses for this compound have not been reported. ibe.edu.pl

Role of this compound in Complex Biological Systems (Non-Human Model-Based)

Armillaria mellea, the source of this compound, is a fungus with a complex lifestyle, acting as a virulent plant pathogen, a saprophyte, and a symbiont. rsc.orgnih.gov The secondary metabolites it produces are thought to play crucial roles in these interactions. up.ac.za

Contribution to Fungal Pathogenesis Mechanisms of Armillaria mellea

Armillaria mellea is a well-known and destructive root pathogen affecting a wide range of woody plants. rsc.orgnih.gov Its pathogenic mechanism involves the use of rhizomorphs to invade host roots and the secretion of various enzymes and metabolites to overcome plant defenses and utilize host tissue. rsc.org

This compound has been identified as a constituent of A. mellea. researchgate.netresearchgate.net However, its specific contribution to the fungus's pathogenic mechanisms remains undefined in the scientific literature. While other compounds from A. mellea, notably sesquiterpene aryl esters, have been credited with antibiotic and antifungal activities that could facilitate pathogenesis, a similar role has not been experimentally demonstrated for this compound. nih.gov

Influence on Symbiotic or Pathogenic Interactions of Armillaria Species

Armillaria fungi participate in multifaceted interactions within their ecosystems. They are notorious pathogens but also engage in unique symbiotic relationships. up.ac.za A prominent example is the myco-heterotrophic relationship with certain achlorophyllous orchids, such as Gastrodia elata, where the orchid parasitizes the fungus for nutrients. rsc.orgacademicjournals.orgresearchgate.net Armillaria is essential for the cultivation of G. elata. academicjournals.orgresearchgate.net Furthermore, Armillaria species form symbiotic associations with other fungi, such as Polyporus umbellatus. researchgate.net

This compound was isolated from A. mellea strains that are known to be symbionts with G. elata. researchgate.netacademicjournals.orgresearchgate.net This ecological context suggests a potential role for the compound in mediating or influencing these complex fungal-plant or fungal-fungal interactions. However, direct evidence from scientific studies demonstrating a specific function for this compound in either facilitating or modulating these symbiotic or pathogenic relationships is currently lacking.

Advanced Methodologies in Armillaramide Research

Metabolomics Profiling of Armillaria mellea Extracts

Metabolomics, the large-scale study of small molecules within a biological system, serves as a powerful tool for profiling the chemical diversity of Armillaria mellea extracts. Untargeted metabolomic workflows, particularly those employing Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), are utilized to obtain a comprehensive snapshot of the metabolites present in the fungus. mdpi.comfrontiersin.org While broad metabolomic studies of A. mellea have successfully identified numerous compounds, including polysaccharides and various secondary metabolites, the explicit detection of armillaramide in these high-throughput screenings is not always reported. mdpi.com

This is often due to the complexity of the extract and the potential for ion suppression in mass spectrometry, where more abundant molecules can mask the signal of less concentrated ones like this compound. However, the potential for its detection is clear. For instance, metabolomic analyses comparing different fungal species or growth conditions have demonstrated the ability to discern characteristic metabolites unique to Armillaria. frontiersin.org The initial isolation of this compound was achieved through more traditional chromatographic methods followed by spectroscopic identification, confirming its presence in the fruiting bodies of A. mellea. researchgate.netnih.gov Targeted metabolomic approaches, which specifically look for known compounds, could readily be applied to quantify this compound in various extracts.

A typical metabolomics study involves the extraction of metabolites from fungal mycelia or fruiting bodies, followed by separation and detection.

Table 1: Representative Metabolites Identified in Armillaria Species This table is a representative example and does not list all identified compounds.

Metabolite Class Example Compounds Analytical Method
Polysaccharides AMPA (Acidic Polysaccharide) UHPLC-MS
Steroids Ergosterol (B1671047), Polyporusterone A UPLC-MS, HPLC
Fatty Acids Various UPLC-MS
Carbohydrates Various UPLC-MS

| Sphingolipids | this compound | Chromatography, Spectroscopy |

Data sourced from multiple studies on Armillaria metabolomics. mdpi.comfrontiersin.orgresearchgate.net

Genomic and Proteomic Investigations Related to this compound Biosynthesis

Genomic and proteomic studies of Armillaria mellea provide critical insights into the biosynthetic machinery responsible for producing this compound. nih.govnih.gov this compound is a phytosphingosine-type ceramide, and its biosynthesis is expected to follow the general sphingolipid synthesis pathway, which is largely conserved among fungi. nih.govplos.orgtandfonline.com This pathway begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). tandfonline.com Subsequent steps involving reduction, hydroxylation, and acylation lead to the final ceramide structure.

The genome of A. mellea has been sequenced, revealing a size of approximately 58.35 Mb and containing 14,473 predicted gene models. nih.govacs.org This genomic data is a vital resource for identifying genes homologous to those known to be involved in sphingolipid biosynthesis in other fungi, such as Saccharomyces cerevisiae or Candida albicans. researchgate.netasm.org For example, researchers can search the A. mellea genome for genes encoding key enzymes like SPT, 3-ketodihydrosphingosine reductase, and ceramide synthase. tandfonline.com Furthermore, transcriptomic studies, such as RNA-sequencing, can reveal which of these genes are actively expressed under conditions that favor this compound production. A transcriptomic analysis of the related species Armillaria gallica identified several genes associated with sphingolipid metabolism that were differentially expressed in response to environmental cues. researchgate.net

Proteomic analyses, which identify the proteins present in the fungus, complement genomic data by confirming the translation of these genes into functional enzymes. nih.govnih.gov By identifying the proteins present in A. mellea mycelia and secretome, researchers can pinpoint the enzymes of the sphingolipid pathway, paving the way for their isolation and characterization. nih.gov

Table 2: Key Enzyme Classes in Fungal Sphingolipid Biosynthesis This table outlines the general enzymatic steps expected to be involved in this compound biosynthesis based on conserved fungal pathways.

Enzyme Gene Family (Example in Yeast) Function in Pathway
Serine Palmitoyltransferase (SPT) LCB1, LCB2, TSC3 Catalyzes the initial condensation of serine and palmitoyl-CoA.
3-Ketosphinganine Reductase TSC10 Reduces 3-ketosphinganine to sphinganine (B43673) (dihydrosphingosine).
Sphinganine C4-hydroxylase SUR2 Hydroxylates sphinganine to create phytosphingosine (B30862).

| Ceramide Synthase | LAG1, LAC1, SUR4 | Acylates the sphingoid base to form a ceramide. |

Based on established fungal sphingolipid biosynthesis pathways. plos.orgtandfonline.comasm.org

Application of Functional Chromatography for Target-Directed Isolation

Functional chromatography is an innovative purification strategy that utilizes biological affinity as the primary mechanism for isolating specific natural products from complex mixtures. bio-rad.com This technique represents a significant departure from traditional methods that rely on general physicochemical properties like polarity or size. In functional chromatography, a specific biological target, such as an enzyme or receptor, is immobilized onto a chromatographic resin. conductscience.commdpi.com When a crude extract is passed through this column, only the compounds that bind to the immobilized target are retained, allowing all other components to be washed away. The bound compound can then be eluted by changing conditions to disrupt the specific interaction. bio-rad.com

While there are no specific reports detailing the use of functional chromatography for the isolation of this compound, the principles of the technique are highly applicable. For instance, one could hypothesize a strategy where a key enzyme from the this compound biosynthetic pathway, once identified through genomic and proteomic studies, is used as the affinity ligand. If this compound or one of its precursors acts as a feedback inhibitor or binds to the enzyme's active site, this interaction could be exploited for its purification.

Alternatively, if a specific cellular protein that binds to this compound is discovered, this protein could be immobilized on a resin to selectively capture this compound from an A. mellea extract. This target-directed approach is exceptionally powerful as it not only purifies the compound but also simultaneously provides information about its biological target and potential mode of action. conductscience.com Methods like affinity chromatography using magnetic beads also offer a scalable and efficient means for such targeted isolations. neb.com

Advanced Analytical Techniques for Trace Analysis and Complex Mixture Characterization

The precise identification and quantification of this compound, especially at trace levels within the complex matrix of a fungal extract, necessitates the use of advanced analytical techniques. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a cornerstone of modern natural product analysis. researchgate.netnih.govthermofisher.com LC-HRMS provides not only the retention time of a compound but also its accurate mass, which allows for the determination of its elemental formula with high confidence. mdpi.com This is crucial for distinguishing this compound from other lipids with similar properties. Tandem mass spectrometry (MS/MS) further fragments the molecule, providing structural information that can be used for definitive identification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of novel compounds like this compound. jchps.comweebly.comresearchgate.net One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms in the molecule. jchps.com For complex structures, two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed to establish connectivity between atoms, revealing the complete bonding framework and stereochemistry of the molecule. researchgate.netbeilstein-journals.org The original structural determination of this compound as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol was established through such comprehensive spectroscopic methods. researchgate.netnih.govresearchgate.net

These advanced techniques are not only used for initial discovery but are also vital for quality control and further research, allowing for the sensitive detection and characterization of this compound and related sphingolipids in various biological contexts. researchgate.netfrontiersin.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Armillaridin
Ergosterol
Melleolide
Palmitoyl-CoA
Phytosphingosine
Polyporusterone A

Future Research Directions and Academic Significance of Armillaramide

Elucidation of Undiscovered Mechanistic Pathways

The precise molecular mechanisms by which armillaramide exerts its biological effects are largely unknown. researchgate.net Future research must prioritize the detailed investigation of its mechanism of action. Sphingolipids are integral to cell signaling, governing processes like cell growth, apoptosis, and membrane dynamics. frontiersin.orgdovepress.comnih.gov A primary research direction will be to determine how this compound influences these established sphingolipid-mediated pathways. Key questions to address include its role in the de novo ceramide synthesis pathway, the salvage pathway, or its potential to be metabolized into other bioactive sphingolipids like ceramide-1-phosphate or sphingosine-1-phosphate. frontiersin.orgmdpi.com Investigating its impact on mitochondrial membrane permeabilization, a critical step in apoptosis often modulated by ceramides (B1148491), will be essential. frontiersin.org Further studies are required to clarify the relationship between this compound's structure and its function, a critical step for understanding its molecular pharmacology. researchgate.netacademicjournals.orgajol.info

Exploration of Novel Biological Targets

Identifying the direct molecular targets of this compound is a crucial step toward understanding its function and potential for therapeutic development. As bioactive lipids, sphingolipids and their analogues can interact with a variety of proteins, including enzymes, receptors, and ion channels. nih.gov Preclinical studies on related sphingolipids have demonstrated their ability to modulate key cellular regulators, offering a roadmap for this compound research. nih.govnih.gov Future investigations should employ techniques such as affinity chromatography-mass spectrometry and chemical proteomics to pull down and identify binding partners from cell lysates. Given that extracts from A. mellea have shown effects on membrane transporters in preclinical models, these proteins represent a logical class of initial targets to investigate. nih.gov Furthermore, considering the observed links between this compound and gut microbiota composition in metabolic studies, exploring its interactions with bacterial proteins or its influence on host-microbe signaling pathways presents a novel and exciting research avenue.

Optimization of Fungal Fermentation for this compound Production

The production of this compound directly from its natural source, Armillaria mellea, is a viable but challenging endeavor. While traditionally isolated from wild-harvested fruiting bodies, this method is not scalable for large-scale production. academicjournals.org Submerged liquid fermentation of fungal mycelia offers a promising and controllable alternative for producing bioactive secondary metabolites. researchgate.netacademicjournals.orgajol.infoajol.info A significant challenge and a key future research direction is the optimization of these fermentation processes to maximize the yield of this compound. researchgate.netacademicjournals.orgajol.info This involves a multiparametric approach to fine-tune culture conditions.

Research has shown that the composition of the culture medium, including carbon and nitrogen sources, as well as the presence of specific minerals and elicitors like ethanol, dramatically influences mycelial growth and metabolite production. academicjournals.orgresearchgate.net The physical parameters of fermentation, such as pH, temperature, and aeration rate, also play a critical role. academicjournals.orgomu.edu.tr Systematic optimization using statistical methods like response surface methodology will be essential.

Table 1: Reported Optimal Culture Conditions for Armillaria mellea Mycelial Biomass Production This table summarizes findings from a study aimed at optimizing the culture medium for A. mellea biomass, which is a prerequisite for high metabolite yields.

ParameterComponentOptimal Concentration
Carbon Source Dextrin2.5%
Nitrogen Source Bean Cake Extract25%
Growth Factor Corn Steep Liquor2%
Growth Factor Thiamin0.06%
Elicitor Ethanol1.0%
Mineral KH2PO40.3%
Initial pH 6.0
Data sourced from a study on optimizing submerged culture conditions for A. mellea mycelial biomass. researchgate.net

Future work should build on these findings, specifically quantifying this compound production under varied conditions to develop a robust and economically viable fermentation process.

Development of Advanced Synthetic Routes for Complex Analogues

The ability to chemically synthesize this compound and its analogues is paramount for advancing its study. While total synthesis of natural products can be challenging, it provides an invaluable and renewable source of the compound, independent of fungal cultivation. mdpi.comnih.gov More importantly, it opens the door to creating complex analogues—molecules that are structurally similar to this compound but with specific, targeted modifications. nih.govacs.orgmdpi.comtiu.edu.iq

Developing advanced, efficient, and stereoselective synthetic routes is a key research objective. acs.orgresearchgate.netresearchgate.netglobalauthorid.combenthamdirect.com These routes would enable the synthesis of a library of this compound analogues with variations in the fatty acid chain length, the degree of unsaturation, and the stereochemistry or functionalization of the phytosphingosine (B30862) backbone. Such a library would be a powerful tool for:

Structure-Activity Relationship (SAR) Studies: By systematically altering parts of the molecule and testing the biological activity of each analogue, researchers can pinpoint the exact structural features responsible for its effects. tiu.edu.iq

Probe Development: Analogues can be designed with tags (e.g., fluorescent labels or biotin) to serve as chemical probes for identifying biological targets and visualizing the compound's location within cells. vanderbilt.edu

Optimizing Therapeutic Properties: Modifications can be made to improve properties like stability, solubility, and bioavailability, which are critical for developing a potential drug. tiu.edu.iq

Integrated Omics Approaches for Comprehensive Understanding

To fully grasp the biological impact of this compound, a systems-level perspective is required. Integrated "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to move beyond a single-target view and understand the global cellular response to the compound. mdpi.comresearchgate.netnih.govfrontiersin.org

Metabolomic studies have already provided initial insights, linking changes in this compound levels to alterations in gut microbiota and metabolic pathways related to diabetic retinopathy. researchgate.net Other metabolomic analyses of Armillaria have identified shifts in key metabolic pathways, such as the TCA cycle and pyrimidine (B1678525) metabolism, during fungal interactions. nih.gov Proteomic studies have begun to map how A. mellea responds to environmental stressors, which can influence its secondary metabolism. core.ac.uk

Future research should integrate these different omics layers. acs.org For example, treating cells or model organisms with this compound and concurrently measuring changes in gene expression (transcriptomics), protein levels (proteomics), and the broader metabolite profile (metabolomics) can reveal the entire cascade of events triggered by the compound. mdpi.commdpi.comfrontiersin.org This holistic approach is essential for building comprehensive models of this compound's function, identifying biomarkers of its activity, and uncovering novel therapeutic applications. researchgate.net

Translational Research Potential in Chemical Biology (Pre-clinical, Hypothesis-Driven)

Translational chemical biology aims to use unique small molecules to bridge the gap between basic science and clinical applications. northwestern.eduhku.hktiu.edu.iq this compound is an ideal candidate for such research, serving as a molecular probe to investigate disease mechanisms and as a lead compound for potential therapeutic development. vanderbilt.eduhku.hk

Based on existing data, several hypothesis-driven, pre-clinical research avenues can be proposed:

Modulation of Metabolic Diseases: Given the observed links to diabetic retinopathy and the effects of A. mellea extracts on hyperuricemia models, this compound could be investigated as a modulator of metabolic signaling pathways. rsc.org Pre-clinical studies could test its efficacy in animal models of metabolic syndrome or gout.

Antimicrobial Drug Development: The reported antimicrobial activity of A. mellea metabolites provides a rationale for screening this compound and its synthetic analogues against a panel of pathogenic bacteria and fungi, including drug-resistant strains. academicjournals.orgnih.gov

Cancer Biology: Ceramides, the class of molecules to which this compound belongs, are well-known regulators of apoptosis and are frequent targets in cancer research. nih.govnih.govmdpi.com Pre-clinical studies could explore the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines and in vivo tumor models. Its amphiphilic nature also suggests potential for its incorporation into nanocarriers for targeted drug delivery. tandfonline.com

These translational studies, driven by specific hypotheses, will be crucial in determining whether the intriguing biological profile of this compound can be translated into tangible benefits for human health.

Q & A

Q. What analytical techniques are commonly employed to identify and characterize Armillaramide?

this compound, a sphingolipid isolated from Armillaria mellea, is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography-mass spectrometry (HPLC-MS), and X-ray crystallography. NMR provides structural elucidation by analyzing carbon-hydrogen frameworks, while HPLC-MS confirms molecular weight and purity. For example, Gao et al. (2001) utilized NMR and MS to identify this compound’s sphingolipid structure . Researchers should cross-validate results using multiple techniques to ensure accuracy.

Technique Application Reference
NMR SpectroscopyStructural elucidation of carbon chains
HPLC-MSPurity assessment and molecular weight
X-ray Crystallography3D molecular configuration

Q. What experimental approaches are used to study this compound’s biosynthesis in laboratory settings?

Biosynthesis studies often involve fungal culture optimization (e.g., Armillaria mellea), isotopic labeling to trace metabolic pathways, and gene knockout models to identify biosynthetic enzymes. Researchers should monitor lipid extraction yields under varying pH, temperature, and nutrient conditions. Evidence from Gao et al. (2001) highlights the importance of solvent systems (e.g., methanol-chloroform) for efficient lipid extraction .

Q. What are the known biological roles of this compound in cellular systems?

this compound is implicated in lipid metabolism, membrane stability, and apoptosis regulation. Studies suggest it modulates sphingolipid pathways, which influence cell signaling and stress responses . For instance, in diabetic retinopathy (DR) models, this compound levels correlate with gut microbiota composition, potentially affecting inflammatory pathways . Researchers should validate these roles using in vitro assays (e.g., apoptosis markers like caspase-3) and in vivo models.

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanistic role in diabetic retinopathy (DR)?

  • Hypothesis-Driven Approach : Test if this compound deficiency exacerbates DR by altering retinal lipid metabolism.
  • Methodology :
  • Use germ-free mice colonized with Prevotella or Subdoligranulum to simulate gut dysbiosis .
  • Perform targeted metabolomics on fecal and serum samples to quantify this compound levels.
  • Assess retinal vascular permeability (e.g., fluorescein angiography) and apoptosis (TUNEL assay).
    • Controls : Include cohorts with probiotic supplementation to restore this compound levels.
    • Statistical Power : Conduct power analysis a priori to determine sample size (see Table 1 in Calderon et al., 2021) .

Q. How should contradictory findings in this compound metabolomic studies be addressed?

Contradictions may arise from analytical platforms (e.g., untargeted vs. targeted metabolomics) or statistical methods (e.g., permutation tests vs. Student’s t-tests). For example, Calderon et al. (2021) noted overfitting in OPLS-DA models but validated differential metabolites using t-tests . Recommendations:

  • Replicate findings in independent cohorts.
  • Use orthogonal methods (e.g., NMR + MS) for metabolite confirmation.
  • Apply false discovery rate (FDR) corrections to minimize Type I errors.

Q. What strategies elucidate this compound’s interaction with gut microbiota?

  • Correlation Analysis : Use Spearman/Pearson coefficients to link this compound levels with microbial taxa (e.g., negative correlations with Prevotella) .
  • Mechanistic Studies :
  • Colonize gnotobiotic mice with specific bacteria and measure this compound via LC-MS.
  • Apply metagenomic sequencing to identify bacterial enzymes (e.g., hydrolases) that metabolize sphingolipids.
    • Validation : Knock out candidate microbial genes and assess this compound bioavailability.

Q. What statistical frameworks are optimal for analyzing this compound-related data?

  • Parametric Tests : Use Student’s t-test or ANOVA for normally distributed data (e.g., metabolite concentrations) .
  • Non-Parametric Tests : Apply Mann-Whitney U tests for skewed distributions.
  • Multivariate Analysis : Employ OPLS-DA to distinguish metabolic profiles between experimental groups, but validate with permutation testing to avoid overfitting .
Statistical Method Use Case Considerations
Student’s t-testComparing two groupsAssume normality and homogeneity
OPLS-DAMultivariate group separationRisk of overfitting; validate
FDR CorrectionHigh-throughput metabolomicsReduces false positives

Methodological Guidance

  • Ethical Compliance : For animal studies, obtain institutional approvals and adhere to ARRIVE guidelines .
  • Data Reproducibility : Document extraction protocols (e.g., solvent ratios, centrifugation speeds) to enable replication .

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Armillaramide

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